Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine
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Overview
Description
Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine is a synthetic peptide composed of glycine, serine, and multiple histidine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers can be used to streamline the process, and purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized under certain conditions.
Reduction: Reduction reactions can be used to modify the peptide’s structure.
Substitution: Substitution reactions can introduce different functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as DTT or TCEP.
Substitution: Various reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives.
Scientific Research Applications
Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine has several scientific research applications:
Chemistry: Used as a model compound to study peptide chemistry and interactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its ability to bind metal ions and modulate biological processes.
Industry: Used in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine involves its ability to bind metal ions, particularly copper and zinc. This binding can modulate the redox activity of these metals and influence various biological pathways. The peptide can also interact with proteins and enzymes, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar metal-binding properties.
Glycyl-L-histidyl-L-histidine: Another peptide with multiple histidine residues.
Uniqueness
Glycyl-L-seryl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine is unique due to its extended sequence of histidine residues, which enhances its metal-binding capacity and potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
352210-27-6 |
---|---|
Molecular Formula |
C41H52N20O10 |
Molecular Weight |
985.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C41H52N20O10/c42-7-34(63)55-33(14-62)40(69)60-30(4-24-11-46-18-52-24)38(67)58-28(2-22-9-44-16-50-22)36(65)56-27(1-21-8-43-15-49-21)35(64)57-29(3-23-10-45-17-51-23)37(66)59-31(5-25-12-47-19-53-25)39(68)61-32(41(70)71)6-26-13-48-20-54-26/h8-13,15-20,27-33,62H,1-7,14,42H2,(H,43,49)(H,44,50)(H,45,51)(H,46,52)(H,47,53)(H,48,54)(H,55,63)(H,56,65)(H,57,64)(H,58,67)(H,59,66)(H,60,69)(H,61,68)(H,70,71)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
OJCZOTGJHMFFSS-MRNVWEPHSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
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